1-(4-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile
Overview
Description
1-(4-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile is an organic compound with a unique structure that includes a methoxyphenyl group, a pyrrolidine ring, and a carbonitrile group
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile can be achieved through several routes. One common method involves the reaction of 4-methoxybenzaldehyde with a suitable nitrile and a pyrrolidine derivative under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods often involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile can be compared with other similar compounds such as:
4-Methoxyamphetamine: Shares the methoxyphenyl group but has different pharmacological properties.
Methedrone: Another compound with a methoxyphenyl group, used recreationally and with different chemical properties.
Apixaban: A pharmaceutical compound with a methoxyphenyl group, used as an anticoagulant.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-11-4-2-10(3-5-11)14-7-9(6-13)12(15)8-14/h2-5,9H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQIKFSYZQMWHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(C(=O)C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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